molecular formula C12H24<br>C12H24<br>CH3(CH2)9CH=CH2 B3422399 1-Dodecene CAS No. 25378-22-7

1-Dodecene

Cat. No. B3422399
Key on ui cas rn: 25378-22-7
M. Wt: 168.32 g/mol
InChI Key: CRSBERNSMYQZNG-UHFFFAOYSA-N
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Patent
US05210362

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(CCC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two liter reactor is equipped with a stirrer, addition funnel
ADDITION
Type
ADDITION
Details
charged to the addition funnel
ADDITION
Type
ADDITION
Details
To the reactor was charged 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
The polymerization temperature was maintained at 15° C.±1° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.68 mol
AMOUNT: MASS 300 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.79 mol
Name
Type
product
Smiles
C=CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05210362

Procedure details

A two liter reactor is equipped with a stirrer, addition funnel, thermometer, condenser and a cooling bath. A solution of 300 g (2.68 moles) 1-octene, 300g (1.79 moles) 1-dodecene and 3.9 g (0.042 moles) normal butyl chloride was prepared and charged to the addition funnel. To the reactor was charged 300 ml. dry methylene chloride and 12.0 g anhydrous AlCl3. A N2 atmosphere was maintained throughout the polymerization procedure. The stirred AlCl3 slurry was cooled to 15° C., whereupon a dropwise addition of the comonomer/n-butyl chloride solution was initiated and continued over 3.0 hours into the reactor. The polymerization temperature was maintained at 15° C.±1° C. After the comonomer/n-butyl chloride charge was complete, the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Al+3].[Cl-].[Cl-].[Cl-].N#N.[CH2:10](Cl)[CH2:11][CH2:12][CH3:13]>>[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:13]=[CH:12][CH2:11][CH2:10][CH2:10][CH2:11][CH2:12][CH2:13][CH2:10][CH2:11][CH2:12][CH3:13] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C(CCC)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
the polymerization mixture was stirred for an additional 3.0 hours at 15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A two liter reactor is equipped with a stirrer, addition funnel
ADDITION
Type
ADDITION
Details
charged to the addition funnel
ADDITION
Type
ADDITION
Details
To the reactor was charged 300 ml
TEMPERATURE
Type
TEMPERATURE
Details
The polymerization temperature was maintained at 15° C.±1° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C=CCCCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.68 mol
AMOUNT: MASS 300 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.79 mol
Name
Type
product
Smiles
C=CCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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